Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is a fluorinated organic compound that features a trifluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves a multi-step process. One common method includes the Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate in the presence of an ethanol solution of sodium ethoxide as a catalyst . This reaction forms ethyl 4,4,4-trifluoroacetoacetate, which can then be further reacted with 4-methyl-3-nitro-1H-pyrazole under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Hydrolysis: Acidic or basic conditions can be employed, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction of the nitro group: Forms the corresponding amine.
Hydrolysis of the ester group: Forms the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 4,4,4-trifluoroacetoacetate
- Ethyl 4,4,4-trifluoro-2-methylacetoacetate
- Ethyl 4,4,4-trifluoro-2-butynoate
Comparison: Ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is unique due to the presence of both a trifluoromethyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the nitro group also adds to its versatility in chemical reactions and potential biological activities.
Properties
Molecular Formula |
C10H12F3N3O4 |
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Molecular Weight |
295.22 g/mol |
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(4-methyl-3-nitropyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H12F3N3O4/c1-3-20-8(17)4-7(10(11,12)13)15-5-6(2)9(14-15)16(18)19/h5,7H,3-4H2,1-2H3 |
InChI Key |
BBJZRMFIRHVJRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C(=N1)[N+](=O)[O-])C |
Origin of Product |
United States |
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